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molecular formula C14H16ClNO B8650070 N-benzyl-O-benzylhydroxylamine hydrochloride CAS No. 5555-54-4

N-benzyl-O-benzylhydroxylamine hydrochloride

Cat. No. B8650070
M. Wt: 249.73 g/mol
InChI Key: UZUZFQGQSFJGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313290B1

Procedure details

To a solution of crude N-benzyloxybenzylideneamine from Example 22(a) (3.0 g, 14.2 mmol) in dichloromethane (30 mL) at 0° C. was added dimethylphenylsilane (3.09 mL, 20.3 mmol) followed by trifluoroacetic acid (3.92 mL, 50.6 mmol). The solution was allowed to warm to room temperature and was stirred for 16 hours. The solution was concentrated by rotary evaporation. To the crude oil was added dichloromethane (20 mL) and a hydrogen chloride saturated solution of dichloromethane (20 mL). The insoluble material (300 mg) was filtered and the solution was concentrated by rotary evaporation. To the crude oil was added a hydrogen chloride saturated solution of ether (20 mL). Additional ether (100 mL) was added and the insoluble material was filtered. The solid obtained was combined with the initial solid filtered above to give the title compound (1.57 g, 45%).
Name
N-benzyloxybenzylideneamine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][N:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[SiH](C)C1C=CC=CC=1.FC(F)(F)C(O)=O.[Cl:33]CCl>>[ClH:33].[CH2:10]([NH:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:4.5|

Inputs

Step One
Name
N-benzyloxybenzylideneamine
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON=CC1=CC=CC=C1
Name
Quantity
3.09 mL
Type
reactant
Smiles
C[SiH](C1=CC=CC=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
3.92 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
To the crude oil was added dichloromethane (20 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble material (300 mg) was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
To the crude oil was added a hydrogen chloride saturated solution of ether (20 mL)
ADDITION
Type
ADDITION
Details
Additional ether (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered above

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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